molecular formula C12H7Cl2NO B14865782 6-(2,5-Dichlorophenyl)nicotinaldehyde

6-(2,5-Dichlorophenyl)nicotinaldehyde

Cat. No.: B14865782
M. Wt: 252.09 g/mol
InChI Key: MNYJMFHINMLBSX-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)-pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a 2,5-dichlorophenyl group and an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dichlorophenyl)-pyridine-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dichlorophenyl)-pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 6-(2,5-Dichlorophenyl)-pyridine-3-carboxylic acid.

    Reduction: 6-(2,5-Dichlorophenyl)-pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,5-Dichlorophenyl)-pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,5-dichlorophenyl)-pyridine-3-carbaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenyl-pyridine-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.

    2,5-Dichlorophenyl-pyridine-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.

    2,5-Dichlorophenyl-pyridine-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

Uniqueness

6-(2,5-Dichlorophenyl)-pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H7Cl2NO

Molecular Weight

252.09 g/mol

IUPAC Name

6-(2,5-dichlorophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7Cl2NO/c13-9-2-3-11(14)10(5-9)12-4-1-8(7-16)6-15-12/h1-7H

InChI Key

MNYJMFHINMLBSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC=C(C=C2)C=O)Cl

Origin of Product

United States

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